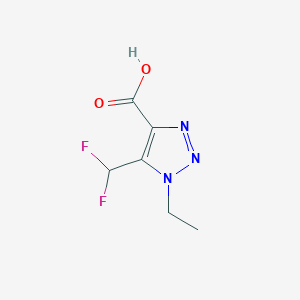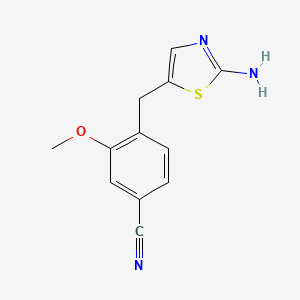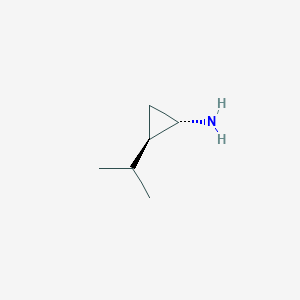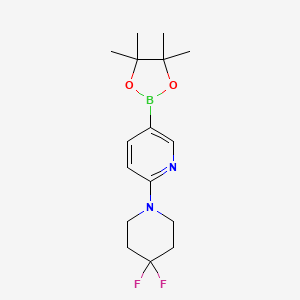
5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine and chlorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole typically involves the bromination and chlorination of 2,3-dihydro-1H-indole. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the indole ring. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromoindole: Similar in structure but lacks the chlorine atoms, which can affect its reactivity and biological activity.
6,7-Dichloroindole:
2,3-Dihydro-1H-indole: The parent compound without any halogen substitutions, used as a starting material for various derivatives.
Uniqueness
5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .
Eigenschaften
Molekularformel |
C8H6BrCl2N |
|---|---|
Molekulargewicht |
266.95 g/mol |
IUPAC-Name |
5-bromo-6,7-dichloro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H6BrCl2N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h3,12H,1-2H2 |
InChI-Schlüssel |
HNUAMDZNPVPIJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C(C(=C(C=C21)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13342357.png)
![N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13342362.png)

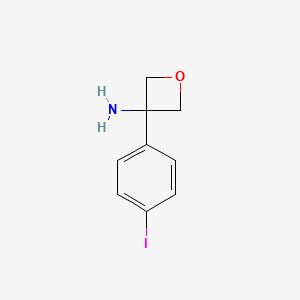
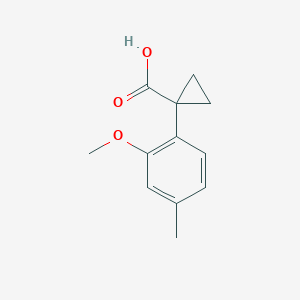
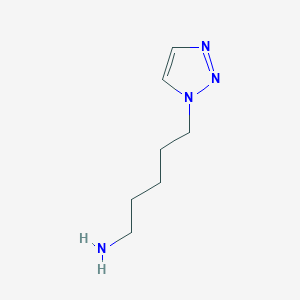
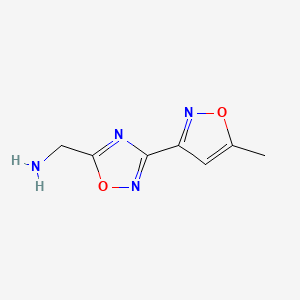
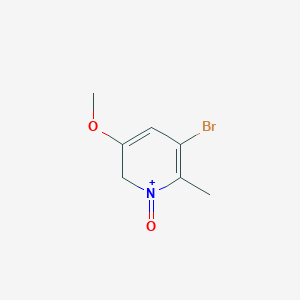
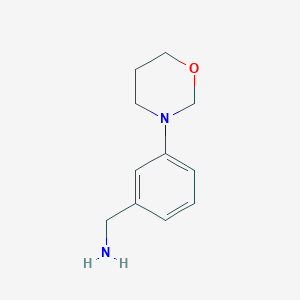
![5,5-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13342416.png)
